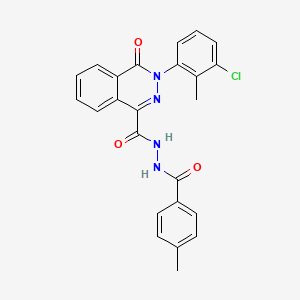

3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide

Description

Properties

IUPAC Name |

3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxophthalazine-1-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3/c1-14-10-12-16(13-11-14)22(30)26-27-23(31)21-17-6-3-4-7-18(17)24(32)29(28-21)20-9-5-8-19(25)15(20)2/h3-13H,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSILGJBSAKPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide is a member of the phthalazine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 357.81 g/mol. The structure features a phthalazine core substituted with a chloro and methyl group on one side and a benzoyl group on the other.

Anticancer Activity

Recent studies have indicated that phthalazine derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that This compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of mitochondrial function |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed efficacy against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could be a promising candidate for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Oxidative Stress : It appears to induce oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways such as NF-kB and MAPK pathways, which are crucial in cancer progression and inflammation.

Case Studies

A recent case study involving animal models demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to controls. Histopathological analysis revealed increased apoptosis in treated tumors, further supporting its anticancer potential.

Comparison with Similar Compounds

Structural Analogs

Core Scaffold and Substituent Variations

The target compound’s phthalazine core is structurally distinct from quinazolinone derivatives (e.g., compounds in –2) but shares the 4-oxo-3,4-dihydro motif. Key structural analogs include:

N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (7b4) Structural Features: Quinazolinone core with benzyl and chloro-phenyl substituents. Key Data: Melting point 130–131°C; IR νmax 3249 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O) . Comparison: The quinazolinone core may confer different electronic properties compared to phthalazine. The benzyl group enhances hydrophobicity, while the target compound’s 4-methylbenzoyl group offers steric bulk.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

- Structural Features : Benzamide with 4-chlorophenyl and methoxy-methyl substituents.

- Key Data : Fluorescence intensity optimized at pH 5 (λex 340 nm, λem 380 nm); IR C=O stretch at 1680 cm⁻¹ .

- Comparison : The absence of a hydrazide group reduces hydrogen-bonding capacity but improves fluorescence properties, making it suitable for sensing applications.

3-(2,4-Dimethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-oxo-3,4-dihydro-1-phthalazinecarboxamide () Structural Features: Phthalazine core with piperazinyl and dimethoxyphenyl groups.

Data Table: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Functional Properties

- Fluorescence: ’s benzamide derivative exhibits strong fluorescence at pH 5, with LOD 0.269 mg/L, suggesting utility in metal ion sensing .

- Biological Activity: ’s phthalazinone-triazole hybrids were evaluated for biological activity, though results are unspecified . The target compound’s hydrazide group may enhance binding to enzymes like urease or kinases.

Substituent Effects on Properties

- Electron-Withdrawing Groups : The 3-chloro substituent in the target compound may increase electrophilicity compared to ’s 4-chloro-phenyl group.

- Hydrophobicity : The 4-methylbenzoyl group (target) vs. benzyl (7b4) alters logP values, affecting membrane permeability.

- Hydrogen Bonding : The carbohydrazide linker in the target compound offers two NH groups for hydrogen bonding, unlike ’s single amide bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.